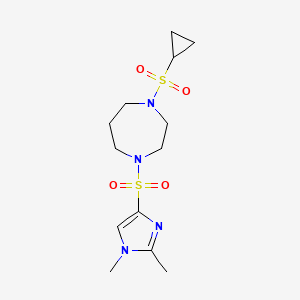

1-(cyclopropylsulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to contain an imidazole ring and a diazepane ring. Imidazole is a planar five-membered ring and is a key component of many important biological molecules, including histidine and histamine. Diazepane is a seven-membered saturated ring with two nitrogen atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole and diazepane rings in separate steps, followed by the introduction of the sulfonyl groups. The exact methodology would depend on the specific substituents and their compatibility with various reaction conditions .Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the imidazole and diazepane rings, as well as the sulfonyl groups. The imidazole ring, for example, is known to participate in a variety of chemical reactions, including nucleophilic substitutions and additions .Wissenschaftliche Forschungsanwendungen

Multicomponent Synthesis of Diazepanes

Research demonstrates the utility of 1-(cyclopropylsulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane in the synthesis of diazepanes through multicomponent reactions. For instance, Banfi et al. (2007) developed a short, two-step approach to synthesize diazepane systems based on a Ugi multicomponent reaction followed by a subsequent intramolecular SN2 reaction. This method efficiently produces 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives, demonstrating the compound's role in facilitating complex organic synthesis (Banfi et al., 2007).

Diazotransfer Reagent

The compound's derivative, imidazole-1-sulfonyl azide, has been identified as an effective diazotransfer reagent. Goddard-Borger and Stick (2007) highlight its ability to act as a "diazo donor" in the conversion of primary amines into azides and activated methylene substrates into diazo compounds. This reagent can be prepared from inexpensive materials, is shelf-stable, and offers a practical alternative to traditional diazotransfer agents (Goddard-Borger & Stick, 2007).

Cyclopropanation and Cycloaddition Reactions

Research into cyclopropanation and cycloaddition reactions also utilizes derivatives of this compound. Shibue and Fukuda (2014) describe a rhodium-catalyzed method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid using 1-fluoro-1-(phenylsulfonyl)ethylene and diazo esters. This process underscores the compound's potential in facilitating the synthesis of cyclopropane derivatives with specific stereochemical configurations (Shibue & Fukuda, 2014).

Antimicrobial Compound Synthesis

Derivatives of 1-(cyclopropylsulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane have been explored for their potential biological activity. Brzozowski and Sławiński (2004) synthesized a series of 1-(phenylsulfonyl)-(1H,3H)-imidazol-2-one derivatives, investigating their potential as antimicrobial agents. Although preliminary screening indicated varied activity against human tumor cell lines, this research underscores the compound's utility in developing potentially biologically active molecules (Brzozowski & Sławiński, 2004).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-cyclopropylsulfonyl-4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O4S2/c1-11-14-13(10-15(11)2)23(20,21)17-7-3-6-16(8-9-17)22(18,19)12-4-5-12/h10,12H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRYOMPJRBMCSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)methanesulfonamide](/img/structure/B2661323.png)

![4-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2661329.png)

![3-(4-Chlorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2661330.png)

![6-(4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2661332.png)

![3-chloro-5-(trifluoromethyl)-N'-({[3-(trifluoromethyl)anilino]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B2661341.png)

![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide](/img/structure/B2661342.png)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2661344.png)